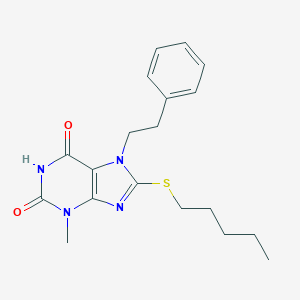![molecular formula C15H8Cl4N2OS B406251 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE](/img/structure/B406251.png)
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is a heterocyclic compound that features both oxadiazole and dichlorobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorobenzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted benzyl derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for developing new drugs.
Industry: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE involves its interaction with biological targets such as enzymes or receptors. The compound’s dichlorobenzyl groups may facilitate binding to hydrophobic pockets in proteins, while the oxadiazole ring can participate in hydrogen bonding or other interactions. These interactions can disrupt normal cellular processes, leading to antimicrobial or antifungal effects .
相似化合物的比较
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)thio]acetohydrazide
- 2-(2,4-Dichlorobenzyloxy)benzaldehyde
- 2-[(2,4-Dichlorobenzyl)thio]-3-(4-methylphenyl)-4(3H)-quinazolinone
Uniqueness
2-(2,4-DICHLOROPHENYL)-5-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-1,3,4-OXADIAZOLE is unique due to its combination of the oxadiazole ring and dichlorobenzyl groups, which confer specific chemical reactivity and biological activity.
属性
分子式 |
C15H8Cl4N2OS |
|---|---|
分子量 |
406.1g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H8Cl4N2OS/c16-9-2-1-8(12(18)5-9)7-23-15-21-20-14(22-15)11-4-3-10(17)6-13(11)19/h1-6H,7H2 |
InChI 键 |
YPWRTCCFJTWPPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


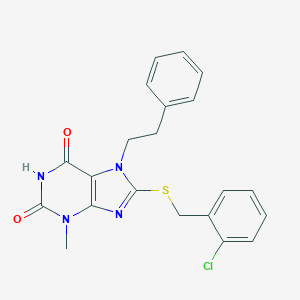
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406169.png)
![BUTYL 2-CHLORO-5-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B406170.png)
![3-methyl-8-[(4-nitrobenzyl)sulfanyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406171.png)

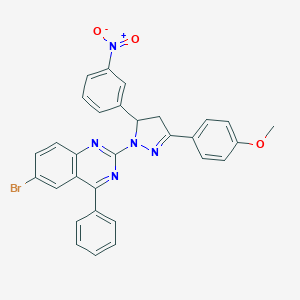
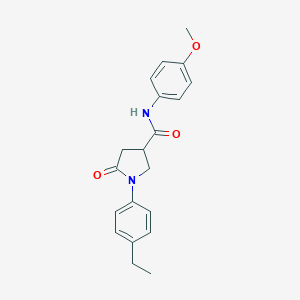
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)
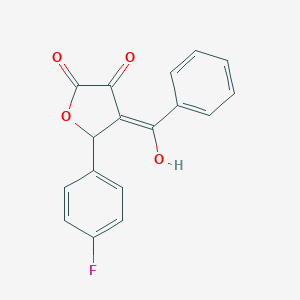
![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)
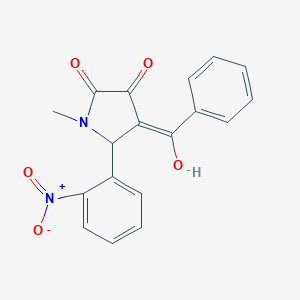
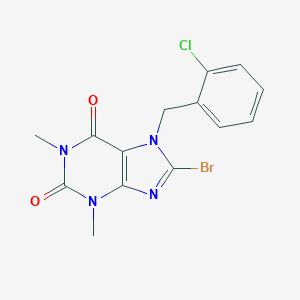
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)
